molecular formula C15H21N3O2 B13107152 N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 919107-44-1

N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Cat. No.: B13107152
CAS No.: 919107-44-1
M. Wt: 275.35 g/mol
InChI Key: AESKMHYWFJPTMU-UHFFFAOYSA-N
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Description

N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structural features, including an isopentyl group, a methoxy group, and a carboxamide group attached to the indazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, copper) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .

Mechanism of Action

The mechanism of action of N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-isopentyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is unique due to its specific functional groups and their arrangement on the indazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

919107-44-1

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

3-methoxy-2-methyl-N-(3-methylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C15H21N3O2/c1-10(2)7-8-16-14(19)11-5-6-12-13(9-11)17-18(3)15(12)20-4/h5-6,9-10H,7-8H2,1-4H3,(H,16,19)

InChI Key

AESKMHYWFJPTMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)C

Origin of Product

United States

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